4-methyl-N-(4-nitrophenyl)-N-phenylaniline

Overview

Description

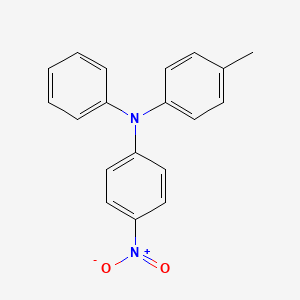

4-methyl-N-(4-nitrophenyl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Another method involves the use of Friedel-Crafts alkylation, where 4-nitroaniline is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-nitrophenyl)-N-phenylaniline undergoes various chemical reactions, including:

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate.

Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.

Major Products

Reduction: 4-methyl-N-(4-aminophenyl)-N-phenylaniline.

Oxidation: 4-methyl-N-(4-nitrosophenyl)-N-phenylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Azo Dyes

- 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is utilized as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound's ability to undergo diazotization reactions makes it suitable for producing various azo compounds.

2. Pharmaceutical Development

- The compound has been explored for its potential pharmacological properties. Studies indicate that derivatives of this compound may exhibit antibacterial and anticancer activities. The nitro group can enhance biological activity, making it a candidate for further drug development.

Case Studies

Case Study 1: Synthesis of Diarylamines

In a study published in Arkivoc, researchers demonstrated the successful synthesis of diarylamines using this compound as a precursor. The reaction conditions were optimized to yield high purity products with satisfactory yields (75-92%) in a short reaction time (30-40 minutes) depending on the electron-deficiency of the phenols used .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various aniline derivatives highlighted the efficacy of compounds similar to this compound against common bacterial strains. The study emphasized structure-activity relationships, suggesting that modifications to the nitro group could enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- **2-amino-4

2,4-dinitro-N-methylaniline: Similar structure but with two nitro groups and a methyl group on the aniline ring.

Biological Activity

4-Methyl-N-(4-nitrophenyl)-N-phenylaniline, also known by its CAS number 894430-73-0, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group and a nitrophenyl substituent, which may influence its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes critical for pathogen survival.

- Cell Cycle Disruption : Studies suggest that it may interfere with the cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Properties : Initial findings indicate potential antimicrobial effects against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Mycobacterium abscessus | 6.25 - 12.5 |

These results indicate significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .

Cytotoxicity Profile

The cytotoxic effects of the compound were assessed using various human cell lines. The following IC50 values were observed:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| HeLa (cervical cancer) | 25.0 |

These findings suggest a moderate cytotoxic effect, indicating that while the compound may have therapeutic potential, careful consideration of dosage and administration is required .

Case Studies

- Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, with flow cytometry revealing an increase in early apoptotic cells from 5% in control to approximately 50% at higher concentrations .

- Antimicrobial Efficacy : A screening study highlighted the compound's ability to reduce bacterial viability significantly at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating resistant strains .

Properties

IUPAC Name |

4-methyl-N-(4-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)18-11-13-19(14-12-18)21(22)23/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNSHOIFFSFPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668254 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894430-73-0 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.